Cas no 2172473-51-5 (1-(4-methoxybutyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanamine)

1-(4-methoxybutyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanamine 化学的及び物理的性質
名前と識別子
-
- 1-(4-methoxybutyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanamine
- [1-(4-methoxybutyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanamine
- EN300-1595871
- 2172473-51-5
-
- インチ: 1S/C13H26N4O/c1-11(2)6-7-13-12(10-14)15-16-17(13)8-4-5-9-18-3/h11H,4-10,14H2,1-3H3
- InChIKey: BLBYAAAVQOOYEO-UHFFFAOYSA-N
- ほほえんだ: O(C)CCCCN1C(=C(CN)N=N1)CCC(C)C
計算された属性
- せいみつぶんしりょう: 254.21066147g/mol
- どういたいしつりょう: 254.21066147g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 9
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 66Ų
1-(4-methoxybutyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1595871-10000mg |
[1-(4-methoxybutyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172473-51-5 | 10000mg |
$8357.0 | 2023-09-23 | ||
Enamine | EN300-1595871-50mg |
[1-(4-methoxybutyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172473-51-5 | 50mg |
$1632.0 | 2023-09-23 | ||
Enamine | EN300-1595871-5000mg |
[1-(4-methoxybutyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172473-51-5 | 5000mg |
$5635.0 | 2023-09-23 | ||
Enamine | EN300-1595871-2500mg |
[1-(4-methoxybutyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172473-51-5 | 2500mg |
$3809.0 | 2023-09-23 | ||
Enamine | EN300-1595871-500mg |
[1-(4-methoxybutyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172473-51-5 | 500mg |
$1866.0 | 2023-09-23 | ||
Enamine | EN300-1595871-0.1g |
[1-(4-methoxybutyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172473-51-5 | 0.1g |
$1711.0 | 2023-06-04 | ||
Enamine | EN300-1595871-0.5g |
[1-(4-methoxybutyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172473-51-5 | 0.5g |
$1866.0 | 2023-06-04 | ||
Enamine | EN300-1595871-100mg |
[1-(4-methoxybutyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172473-51-5 | 100mg |
$1711.0 | 2023-09-23 | ||
Enamine | EN300-1595871-2.5g |
[1-(4-methoxybutyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172473-51-5 | 2.5g |
$3809.0 | 2023-06-04 | ||
Enamine | EN300-1595871-5.0g |
[1-(4-methoxybutyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methanamine |
2172473-51-5 | 5g |
$5635.0 | 2023-06-04 |
1-(4-methoxybutyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanamine 関連文献
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
1-(4-methoxybutyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanamineに関する追加情報
Research Brief on 1-(4-methoxybutyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanamine (CAS: 2172473-51-5)
1-(4-Methoxybutyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanamine (CAS: 2172473-51-5) is a novel triazole-based compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. Its unique structural features, including the presence of a methoxybutyl and a methylbutyl side chain, make it a promising candidate for various therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The synthesis of 1-(4-methoxybutyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanamine involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a widely used click chemistry approach. Recent studies have optimized the reaction conditions to improve yield and purity, making it feasible for large-scale production. The compound's structural characterization has been confirmed using NMR spectroscopy and high-resolution mass spectrometry (HRMS), ensuring its chemical identity and purity for further biological evaluations.
In terms of biological activity, preliminary studies have demonstrated that this compound exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. Specifically, it has shown potential as a modulator of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), suggesting its applicability in the development of anti-inflammatory agents. Additionally, molecular docking studies have revealed that the compound can bind to the active sites of these enzymes, providing insights into its mechanism of action.
Further investigations into the pharmacokinetic properties of 1-(4-methoxybutyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanamine have indicated reasonable bioavailability and metabolic stability. In vitro assays using human liver microsomes have shown that the compound undergoes moderate hepatic metabolism, with a half-life that supports its potential as an oral therapeutic agent. These findings are encouraging for its progression into preclinical development.
Despite these promising results, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Current research efforts are focused on structural modifications to enhance its potency and reduce potential toxicity. Collaborative studies between academic and industrial researchers are underway to explore its full therapeutic potential, particularly in the context of chronic inflammatory diseases and cancer.
In conclusion, 1-(4-methoxybutyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanamine represents a promising scaffold for drug discovery, with demonstrated biological activity and favorable pharmacokinetic properties. Ongoing research aims to further elucidate its therapeutic potential and address existing limitations. This compound exemplifies the innovative approaches being pursued in the field of chemical biology to develop novel and effective treatments for complex diseases.
2172473-51-5 (1-(4-methoxybutyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethanamine) 関連製品
- 2229563-25-9(3-(3-tert-butylphenyl)-3,3-difluoropropan-1-amine)
- 209163-25-7(Fmoc-(R,S)-3-1-carboxymethyl-2-valerolactame)
- 1706463-02-6(2-chloro-1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one)
- 2408936-97-8((1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride)
- 1207040-30-9(1-(4-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide)
- 1174068-98-4(2-Formyl-5,6-dihydro-8H-imidazo1,2-apyrazine-7-carboxylic Acid tert-Butyl Ester)
- 1803676-23-4(3-Fluoro-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-5-acetic acid)
- 17225-70-6(2-{methyl2-(methylamino)ethylamino}ethan-1-ol)
- 2680546-28-3(3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1806939-83-2(2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine)




